
2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of azepine and isoindole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-1H-azepin-1-yl derivative, followed by its reaction with a butynyl halide to introduce the butynyl group. The final step involves the cyclization of the intermediate to form the isoindole-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-(Hexahydro-1H-azepin-1-yl)phenylazo)benzonitrile
- 2H-Azepin-2-one, hexahydro-1-methyl-
- 1H-Azepin-1-amine, hexahydro-
Uniqueness
2-((4-(Hexahydro-1H-azepin-1-yl)-2-butynyl)oxy)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of azepine and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
74484-69-8 |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[4-(azepan-1-yl)but-2-ynoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O3/c21-17-15-9-3-4-10-16(15)18(22)20(17)23-14-8-7-13-19-11-5-1-2-6-12-19/h3-4,9-10H,1-2,5-6,11-14H2 |
Clave InChI |
DWMJZELMNHSXAW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC#CCON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
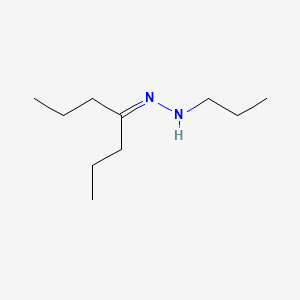



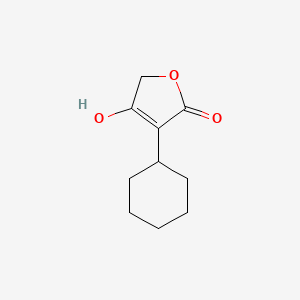
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
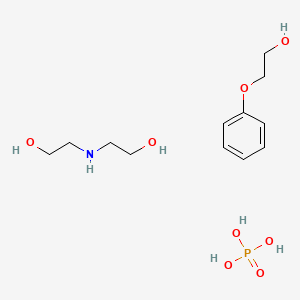
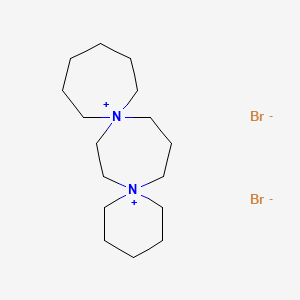
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
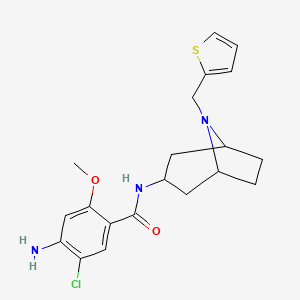
![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)

